(R)-Citalopram is the less potent enantiomer of the SSRI citalopram. It is the mirror image of (S)-citalopram (escitalopram) and has significantly lower affinity for the serotonin transporter. [] In scientific research, (R)-citalopram is primarily used as a tool to investigate the mechanism of action of citalopram and escitalopram, particularly their interaction with the serotonin transporter, and to explore the concept of allosteric modulation. []
Citalopram is synthesized from various organic precursors, with its structure classified under the category of phenylpiperazine derivatives. The compound's molecular formula is , and it features a p-fluorophenyl group attached to a dimethylaminopropyl side chain, characteristic of many SSRIs. Citalopram is classified as a racemic mixture, comprising equal parts of both enantiomers: (R)-(-)-citalopram and (S)-(+)-citalopram.
The synthesis of (R)-(-)-citalopram can be achieved through various methods, with two primary routes being the anion strategy and the double Grignard strategy.
Both methods are characterized by moderate to high yields and can be performed under relatively mild conditions, avoiding extreme temperatures or pressures .
(R)-(-)-citalopram has a complex molecular structure that includes several functional groups:
The three-dimensional configuration plays a crucial role in its pharmacological activity, as it determines how effectively the drug can bind to its target sites in the brain .
(R)-(-)-citalopram participates in several chemical reactions that are critical for its synthesis and pharmacological activity:
The mechanism of action of (R)-(-)-citalopram primarily involves selective inhibition of serotonin reuptake at synaptic clefts. By blocking the serotonin transporter protein (SERT), it increases the availability of serotonin in the synaptic space, enhancing neurotransmission associated with mood regulation.
(R)-(-)-citalopram exhibits several notable physical and chemical properties:
These properties influence its formulation as an oral medication and its pharmacokinetic profile in vivo.
(R)-(-)-citalopram has significant applications in pharmacotherapy:
The compound's effectiveness as an SSRI has made it one of the most widely prescribed antidepressants globally .
The synthesis of racemic citalopram relies heavily on sequential Grignard reactions to construct its isobenzofuran core and pendant 4-fluorophenyl moiety. A common route begins with 5-cyanophthalide, which undergoes nucleophilic addition with 4-fluorophenylmagnesium bromide to form a tertiary alcohol intermediate. This is followed by a second Grignard reaction using (3-(dimethylamino)propyl)magnesium chloride to introduce the basic side chain [2] [7]. Critical modifications include:
Table 1: Key Grignard Reaction Conditions for Citalopram Synthesis
Precursor | Grignard Reagent | Solvent | Yield (%) |
---|---|---|---|
5-Cyanophthalide | 4-FluorophenylMgBr | Toluene | 85 |
Tertiary alcohol intermediate | (3-(Dimethylamino)propyl)MgCl | THF | 78 |
5-Bromophthalide derivative | Trans-phenylvinylboronic acid (Suzuki) | DMF/H₂O | 92 |
Resolution of racemic citalopram into its enantiomers exploits chiral acid-mediated diastereomeric crystallization. Key approaches include:
Chromatographic methods provide high-purity (R)-(-)-citalopram:
The absolute configuration of (R)-(-)-citalopram was unambiguously assigned via single-crystal X-ray diffraction (XRD):
NMR techniques distinguish (R)- and (S)-citalopram and quantify enantiopurity:
Table 2: Key NMR Assignments for (R)-(-)-Citalopram (500 MHz, CDCl3)
Proton Position | δ (ppm), Multiplicity | Chiral Shift (ΔδR-S, ppm) |
---|---|---|
Isobenzofuran CH2 | 4.85 (d), 4.92 (d) | +0.08 |
Aromatic H-7 | 7.52 (d) | -0.05 |
NCH2 | 2.42 (t) | +0.03 |
Density Functional Theory (DFT) simulations rationalize the stability and chiroptical properties of (R)-(-)-citalopram:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7